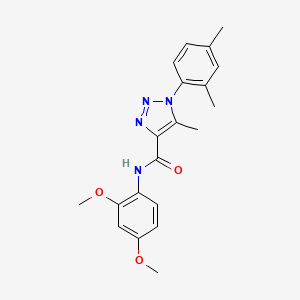
N-(2,4-dimethoxyphenyl)-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,4-dimethoxyphenyl)-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its potential therapeutic applications based on available research findings.
- Molecular Formula : C21H24N6O4
- Molecular Weight : 424.5 g/mol
- IUPAC Name : 5-amino-N-(2,4-dimethoxyphenyl)-1-[2-(2,4-dimethylphenyl)carbamoyl]methyl]-1H-1,2,3-triazole-4-carboxamide
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,3-triazole derivatives. For instance:
- Cell Lines Tested : The compound exhibited significant activity against non-small-cell lung cancer (NSCLC) cell lines such as H460 and H1299.
- IC50 Values : A related compound in the same class showed an IC50 value of 6.06 μM against H460 cells, indicating promising antitumor effects .
- Mechanism of Action : Investigations into the mechanism revealed that these compounds could induce apoptosis and generate reactive oxygen species (ROS), leading to cell death. Western blot analyses indicated increased expression of LC3 and γ-H2AX proteins post-treatment .
Antimicrobial Activity
The triazole scaffold has been associated with antimicrobial properties:
- Efficacy Against Pathogens : Compounds with similar structures have demonstrated effectiveness against various bacterial strains. For example, triazole hybrids have shown activity against E. coli with minimal inhibitory concentrations (MIC) as low as 0.0063 μmol/mL .
- Potential Applications : This suggests that this compound could be explored further for its antimicrobial properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:
| Structural Feature | Impact on Activity |
|---|---|
| Presence of methoxy groups | Enhances lipophilicity and solubility |
| Triazole ring | Contributes to binding affinity with biological targets |
| Dimethyl substitution | Modulates electronic properties and steric hindrance |
Study on Anticancer Activity
A study synthesized various triazole hybrids and assessed their anticancer activities. The findings indicated that specific substitutions on the triazole ring significantly impacted their potency against cancer cell lines:
- Compound 5i : Identified as one of the most potent derivatives.
- Mechanisms Explored : The study emphasized the role of apoptosis induction and ROS generation in mediating anticancer effects .
Study on Antimicrobial Efficacy
Another research effort focused on synthesizing triazole derivatives with enhanced antimicrobial properties:
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-12-6-9-17(13(2)10-12)24-14(3)19(22-23-24)20(25)21-16-8-7-15(26-4)11-18(16)27-5/h6-11H,1-5H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEWVEBUKRHTSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














